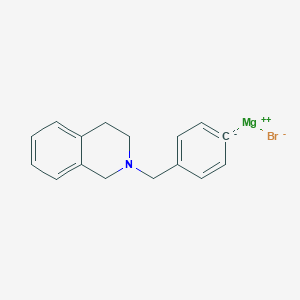

4-(1,2,3,4-Tetrahydroquinolino-2-ylmethyl)phenylmagnesium bromide 0.25 M in Tetrahydrofuran

Beschreibung

4-(1,2,3,4-Tetrahydroquinolino-2-ylmethyl)phenylmagnesium bromide 0.25 M in Tetrahydrofuran is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This specific compound is used in various chemical reactions due to its reactivity and ability to introduce the 4-(1,2,3,4-tetrahydroquinolino-2-ylmethyl)phenyl group into molecules.

Eigenschaften

IUPAC Name |

magnesium;2-(phenylmethyl)-3,4-dihydro-1H-isoquinoline;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N.BrH.Mg/c1-2-6-14(7-3-1)12-17-11-10-15-8-4-5-9-16(15)13-17;;/h2-9H,10-13H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMIFDSVQOSDOJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC3=CC=[C-]C=C3.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrMgN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

N-Chlorination of Tetrahydroisoquinoline

The reaction begins with the N-chlorination of tetrahydroisoquinoline using chlorine gas or N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C. This step introduces a chlorine atom at the nitrogen center, forming 1-chloro-1,2,3,4-tetrahydroisoquinoline . The intermediate is highly reactive, enabling subsequent dehydrohalogenation.

Dehydrohalogenation with Potassium Superoxide

Treatment of the chlorinated intermediate with potassium superoxide (KO₂) in anhydrous THF at −78°C induces dehydrohalogenation, yielding 1,2,3,4-dihydroisoquinoline . This unsaturated heterocycle serves as a substrate for organometallic addition.

Organometallation with Benzylmagnesium Bromide

The dihydroisoquinoline undergoes nucleophilic attack by benzylmagnesium bromide (C₆H₅CH₂MgBr) in THF at 0°C. This step introduces a benzyl group at the 1-position, forming 1-benzyl-1,2,3,4-tetrahydroisoquinoline with 85–96% yield. The reaction proceeds via a single-electron transfer mechanism, characteristic of Grignard additions to electron-deficient heterocycles.

Functionalization of the Benzyl Substituent

To generate the Grignard precursor, the benzyl group attached to the tetrahydroquinoline must be brominated at the para-position:

Bromination of 1-Benzyltetrahydroisoquinoline

The benzyl substituent is brominated using N-bromosuccinimide (NBS) under radical-initiated conditions. A mixture of 1-benzyltetrahydroisoquinoline, NBS, and azobisisobutyronitrile (AIBN) in carbon tetrachloride is refluxed at 80°C for 6 hours. This regioselectively substitutes the para-hydrogen of the benzyl group, yielding 1-(4-bromobenzyl)-1,2,3,4-tetrahydroisoquinoline .

Isolation and Purification

The brominated product is isolated via column chromatography (silica gel, hexane/ethyl acetate 4:1) and recrystallized from ethanol. Structural confirmation is achieved through ¹H NMR (δ 7.45 ppm, doublet for para-bromobenzyl protons) and mass spectrometry (M⁺ = 330.2 g/mol).

Grignard Reagent Formation

The final step involves converting the brominated precursor into the Grignard reagent:

Magnesium Activation

Magnesium turnings (0.5 g, 20.8 mmol) are activated by stirring in anhydrous THF under nitrogen at 60°C for 1 hour. A catalytic amount of 1,2-dibromoethane (0.008 mol) is added to etch the magnesium surface, enhancing reactivity.

Reaction with 1-(4-Bromobenzyl)tetrahydroisoquinoline

A solution of 1-(4-bromobenzyl)-1,2,3,4-tetrahydroisoquinoline (6.6 g, 20 mmol) in anhydrous THF is added dropwise to the activated magnesium over 30 minutes. The exothermic reaction is maintained at 60°C for 4 hours under reflux. Progress is monitored by gas chromatography (GC) , which detects the consumption of the brominated precursor and the formation of biphenyl byproducts (<0.2%).

Standardization to 0.25 M Solution

The resulting Grignard solution is diluted with additional anhydrous THF to achieve a final concentration of 0.25 M . The concentration is verified by quantitative ¹H NMR using ferrocene as an internal standard.

Reaction Mechanism and Key Considerations

Mechanistic Pathway

The Grignard formation proceeds via a single-electron transfer (SET) mechanism:

Critical Parameters

-

Anhydrous Conditions : Trace moisture hydrolyzes the Grignard reagent to 1-(4-hydroxybenzyl)tetrahydroisoquinoline.

-

Temperature Control : Excess heat (>70°C) promotes Wurtz coupling, forming dimeric byproducts.

-

Substrate Purity : Residual solvents (e.g., ethanol) deactivate magnesium, necessitating rigorous drying.

Analytical Characterization

Spectroscopic Data

Analyse Chemischer Reaktionen

Types of Reactions

4-(1,2,3,4-Tetrahydroquinolino-2-ylmethyl)phenylmagnesium bromide undergoes several types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution Reactions: Can replace halides in organic molecules.

Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

Common reagents used with this compound include aldehydes, ketones, esters, and halides. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from decomposing. Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the Grignard reagent.

Major Products

The major products formed from reactions with this compound include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used. In coupling reactions, complex organic molecules with new carbon-carbon bonds are formed.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of 4-(1,2,3,4-tetrahydroquinolino-2-ylmethyl)phenylmagnesium bromide involves the reaction of 4-(1,2,3,4-tetrahydroquinolino-2-ylmethyl)phenol with magnesium in the presence of bromide ions in THF. This process leads to the formation of a highly reactive organomagnesium compound that can be further utilized in various synthetic applications.

Antifungal Activity

Recent studies have demonstrated that tetrahydroquinoline derivatives exhibit significant antifungal properties. For instance, compounds derived from tetrahydroquinolines have shown efficacy against various fungal strains such as Aspergillus and Trichophyton species. The incorporation of the tetrahydroquinoline structure into other compounds enhances their biological activity, making them potential candidates for antifungal drug development .

Antiviral Properties

Tetrahydroquinoline derivatives have been explored for their antiviral activities against multiple viruses, including HIV and Herpes Simplex Virus (HSV). The unique mechanism of action attributed to these compounds suggests that they could serve as a new class of antiviral agents . Research indicates that modifications to the tetrahydroquinoline structure can lead to improved potency against viral infections.

Neuroprotective Effects

The neuroprotective potential of tetrahydroquinoline derivatives has been investigated in the context of neurodegenerative diseases such as Alzheimer's disease (AD). Studies have reported that these compounds can significantly reduce disease severity in AD models. Their ability to inhibit ferroptosis—a regulated form of cell death—positions them as promising therapeutic agents for neurological disorders .

Catalytic Applications

The compound has also been utilized in catalysis. For instance, it can participate in metal-catalyzed reactions where it serves as a nucleophile or ligand. The reactivity profile allows it to be involved in cross-coupling reactions that are essential for synthesizing complex organic molecules .

Case Studies

Wirkmechanismus

The mechanism of action of 4-(1,2,3,4-Tetrahydroquinolino-2-ylmethyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. This results in the formation of new carbon-carbon bonds. The molecular targets include carbonyl groups, halides, and other electrophilic sites.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(1,2,3,4-Tetrahydroquinolino-2-ylmethyl)phenylmagnesium chloride

- 3-(1,2,3,4-Tetrahydroquinolino-2-ylmethyl)phenylmagnesium bromide

- 2-(1,2,3,4-Tetrahydroquinolino-2-ylmethyl)phenylmagnesium bromide

Uniqueness

4-(1,2,3,4-Tetrahydroquinolino-2-ylmethyl)phenylmagnesium bromide is unique due to its specific structure, which allows for the introduction of the 4-(1,2,3,4-tetrahydroquinolino-2-ylmethyl)phenyl group into target molecules. This makes it particularly useful in the synthesis of compounds with specific structural requirements.

Biologische Aktivität

The compound 4-(1,2,3,4-Tetrahydroquinolino-2-ylmethyl)phenylmagnesium bromide (commonly referred to as a Grignard reagent) is an organometallic compound with significant implications in organic synthesis and medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, synthesis applications, and relevant case studies.

- Molecular Formula : CHBrMgN

- Molecular Weight : 253.42 g/mol

- Concentration : 0.25 M in Tetrahydrofuran (THF)

- Storage Conditions : Store under inert gas at temperatures between 2-8 °C.

Grignard reagents like this compound are synthesized through the reaction of magnesium with halogenated hydrocarbons in anhydrous solvents such as THF. The mechanism involves the nucleophilic attack of the Grignard reagent on electrophiles, leading to the formation of carbon-carbon bonds, which is crucial for constructing complex organic molecules.

Anticancer Properties

Research indicates that Grignard reagents can be used to synthesize various anticancer agents. For instance, derivatives of tetrahydroquinoline have shown promising activity against cancer cell lines. A study demonstrated that compounds derived from tetrahydroquinoline exhibited cytotoxic effects on human cancer cells, suggesting potential therapeutic applications .

Neuroprotective Effects

Tetrahydroquinoline derivatives have also been investigated for neuroprotective properties. In vitro studies revealed that these compounds could protect neuronal cells from oxidative stress-induced apoptosis, thereby highlighting their potential role in treating neurodegenerative diseases .

Antimicrobial Activity

The antimicrobial activity of phenylmagnesium bromide derivatives has been explored, showing effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Study 1: Synthesis of Functionalized Phenols

In a notable study published in Angewandte Chemie, researchers utilized phenylmagnesium bromide to synthesize functionalized phenols via aerobic oxidation. This method demonstrated high yields and selectivity, emphasizing the reagent's utility in producing biologically active compounds .

Study 2: Glutathione Probes

Another significant application involved the preparation of rosamine derivatives from Grignard reagents for use as glutathione probes in living cells. These probes are vital for studying oxidative stress and cellular responses to drugs .

Data Tables

| Property/Activity | Value/Description |

|---|---|

| Molecular Weight | 253.42 g/mol |

| Concentration | 0.25 M in Tetrahydrofuran |

| Anticancer Activity | Cytotoxic effects on human cancer cell lines |

| Neuroprotective Activity | Protection against oxidative stress-induced apoptosis |

| Antimicrobial Activity | Effective against various bacterial strains |

Q & A

Basic: What synthetic methodologies are recommended for preparing this Grignard reagent, and how is purity ensured for cross-coupling applications?

Answer:

The synthesis involves reacting the corresponding aryl bromide precursor with magnesium metal in anhydrous THF under inert atmosphere. Key steps include:

- Reagent drying : THF must be distilled over sodium/benzophenone to remove moisture and oxygen .

- Reaction monitoring : Thin-layer chromatography (TLC) or in-situ quenching with deuterated solvents for -NMR analysis ensures reaction completion .

- Purification : Column chromatography or recrystallization isolates the product, with purity confirmed via -NMR and elemental analysis .

Basic: What storage conditions maximize the stability of this reagent in THF?

Answer:

- Temperature : Store at -20°C in flame-sealed ampules under argon to prevent THF degradation and reagent oxidation .

- Moisture control : Use molecular sieves (3Å) in storage vessels to adsorb residual water .

- Stability monitoring : Regular titration (e.g., using 2-butanone) confirms active reagent concentration over time .

Advanced: How can researchers address variability in concentration determination via titration?

Answer:

Variability arises from residual moisture, THF decomposition, or side reactions. Mitigation strategies include:

- Standardized titration protocols : Use 2-butanone as a quenching agent in anhydrous conditions, with back-titration against HCl .

- Parallel calibration : Compare with commercially validated Grignard reagents (e.g., phenylmagnesium bromide) under identical conditions .

Advanced: What strategies minimize side reactions (e.g., protonolysis, Wurtz coupling) in multi-step syntheses?

Answer:

- Low-temperature reactions : Conduct additions at -40°C to suppress undesired pathways, as demonstrated in vinylpyrimidine conjugate additions .

- Catalytic additives : Use CuI (0.5 equiv) to enhance regioselectivity and reduce homocoupling .

- Slow reagent addition : Gradual introduction via syringe pump limits local excess and side reactions .

Basic: What safety protocols are critical for handling this air-sensitive compound?

Answer:

- Inert atmosphere : Perform all manipulations in a glovebox or under nitrogen/argon flow .

- Quenching protocol : Slowly add reactions to 2 M NHCl (aq.) to neutralize excess reagent, followed by extraction with ethyl acetate .

- PPE : Use flame-resistant lab coats, face shields, and cryogenic gloves for low-temperature work .

Advanced: How does the tetrahydroquinoline moiety influence reactivity in nucleophilic additions?

Answer:

The steric bulk of the tetrahydroquinoline group:

- Slows reaction kinetics : Requires longer reaction times (e.g., 48–72 hours) compared to simpler aryl Grignard reagents .

- Directs regioselectivity : Favors addition to less hindered electrophilic centers, as observed in spirophosphazene syntheses .

Basic: Which analytical techniques are optimal for characterizing reaction products?

Answer:

- NMR spectroscopy : -NMR (if applicable) and -NMR identify regioselectivity and byproducts .

- GC-MS : Monitors volatile intermediates and detects Wurtz coupling byproducts .

- X-ray crystallography : Confirms structural assignments for crystalline products (see SI protocols in ).

Advanced: How to resolve yield discrepancies during reaction scale-up?

Answer:

- Heat dissipation : Use jacketed reactors to maintain consistent temperatures during exothermic additions .

- Solvent purity : Ensure THF peroxide levels are <10 ppm via test strips, as peroxides accelerate reagent decomposition .

- Statistical optimization : Apply Design of Experiments (DoE) to identify critical variables (e.g., stirring rate, reagent stoichiometry) .

Advanced: What mechanistic insights explain THF’s superiority over other ethers as a solvent?

Answer:

THF’s high Lewis basicity stabilizes the Grignard reagent’s magnesium center, enhancing solubility and reactivity. Comparative studies show:

- Reaction rates : THF accelerates aryl-magnesium bond formation vs. diethyl ether due to stronger coordination .

- Byproduct suppression : Lower ether peroxidation in THF reduces oxidative side reactions .

Basic: What is the recommended protocol for quenching excess reagent post-reaction?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.